molecular formula C9H15ClN2O2 B8242781 2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl

2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl

Cat. No.: B8242781
M. Wt: 218.68 g/mol
InChI Key: BMRURYPEQFSKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2,8-diazaspiro[45]decane-1,3-dione HCl is a compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl typically involves a multi-step process. One common method includes the reaction of a suitable amine with a cyclic anhydride, followed by cyclization and subsequent purification steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. Its spirocyclic structure imparts distinct reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-11-7(12)6-9(8(11)13)2-4-10-5-3-9;/h10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRURYPEQFSKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2(C1=O)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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